molecular formula C6H12ClNO2 B2751608 (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride CAS No. 173723-62-1

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride

Cat. No. B2751608
CAS RN: 173723-62-1
M. Wt: 165.62
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride” is a chemical compound. It is a type of amino acid methyl ester . Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis .


Synthesis Analysis

Amino acid methyl ester hydrochlorides can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .


Chemical Reactions Analysis

Amino acid methyl esters, including “(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride”, can undergo various chemical reactions. For example, they can be used in solution phase peptide synthesis . They can also be transformed into other compounds through reactions such as esterification .

Scientific Research Applications

Nanoparticle Synthesis

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride: is used in the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs). It acts as a stabilizing agent due to its functional groups, which can influence the size and charge of the nanoparticles. These nanoparticles have potential applications in areas like drug delivery and diagnostics .

Antiviral Research

The compound has shown potential in antiviral research. It can be used to inhibit the multiplication of certain viruses in vitro, which is a promising avenue for the development of new antiviral drugs. This application is particularly relevant in the context of emerging viral diseases .

properties

IUPAC Name

methyl (2S)-2-aminopent-4-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAMFLUXPVNV-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Synthesis routes and methods II

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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